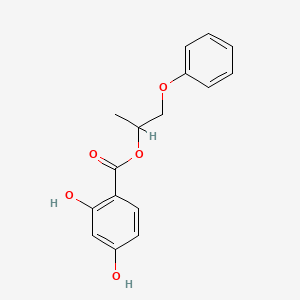
1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate is an organic compound that combines the structural features of phenoxypropanol and dihydroxybenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate typically involves the esterification of 1-phenoxypropan-2-ol with 2,4-dihydroxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form phenoxypropanone derivatives.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acid.
Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Phenoxypropanone derivatives.
Reduction: 1-Phenoxypropan-2-ol and 2,4-dihydroxybenzoic acid.
Substitution: Halogenated benzoate derivatives.
Applications De Recherche Scientifique
1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the dihydroxybenzoate moiety can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Phenoxypropan-2-yl acetate: Similar in structure but with an acetate group instead of the dihydroxybenzoate moiety.
Phenylacetone: Shares the phenyl group but differs in the functional groups attached to the carbon chain.
Uniqueness: 1-Phenoxypropan-2-yl 2,4-dihydroxybenzoate is unique due to the presence of both phenoxy and dihydroxybenzoate groups, which confer distinct chemical and biological properties. Its dual functionality allows for diverse applications and interactions that are not observed in simpler analogs.
Propriétés
Numéro CAS |
124709-59-7 |
|---|---|
Formule moléculaire |
C16H16O5 |
Poids moléculaire |
288.29 g/mol |
Nom IUPAC |
1-phenoxypropan-2-yl 2,4-dihydroxybenzoate |
InChI |
InChI=1S/C16H16O5/c1-11(10-20-13-5-3-2-4-6-13)21-16(19)14-8-7-12(17)9-15(14)18/h2-9,11,17-18H,10H2,1H3 |
Clé InChI |
JGIMWPFTMULLRJ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=CC=C1)OC(=O)C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















